
1-(3-(Difluoromethyl)phenyl)-2-methylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Difluoromethyl)phenyl)-2-methylpropan-1-amine is an organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a methylpropan-1-amine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Difluoromethyl)phenyl)-2-methylpropan-1-amine typically involves the introduction of the difluoromethyl group to the phenyl ring. One common method is the use of difluoromethylation reagents, which can transfer the CF₂H group to the aromatic ring under specific conditions. For instance, the use of transition metal catalysts such as nickel or copper can facilitate this process .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions, utilizing efficient and cost-effective reagents. The process may also include purification steps to ensure the high purity of the final product. Advanced techniques such as continuous flow reactors can be employed to enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(Difluoromethyl)phenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted phenyl derivatives .
Applications De Recherche Scientifique
1-(3-(Difluoromethyl)phenyl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of 1-(3-(Difluoromethyl)phenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its intended applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used in the synthesis of succinate dehydrogenase inhibitors.
N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Known for its antifungal activity.
Uniqueness
1-(3-(Difluoromethyl)phenyl)-2-methylpropan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H15F2N |
|---|---|
Poids moléculaire |
199.24 g/mol |
Nom IUPAC |
1-[3-(difluoromethyl)phenyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H15F2N/c1-7(2)10(14)8-4-3-5-9(6-8)11(12)13/h3-7,10-11H,14H2,1-2H3 |
Clé InChI |
VIPOJZZFHUHLFU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CC(=CC=C1)C(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


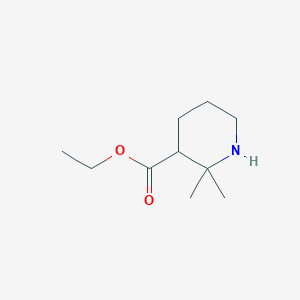
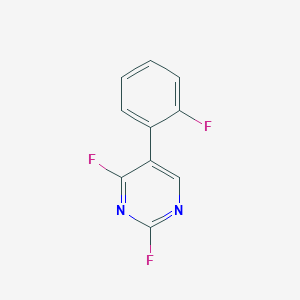
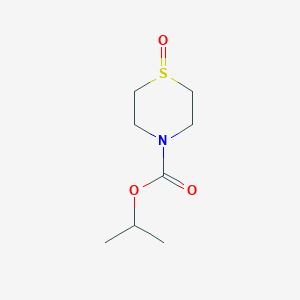
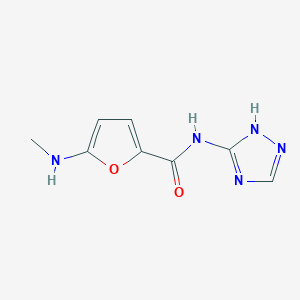
![6-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one](/img/structure/B15246244.png)
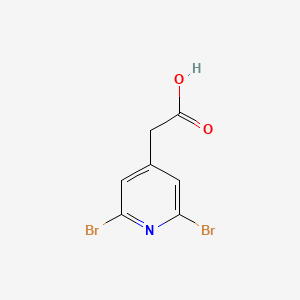
![4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B15246254.png)
![1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol](/img/structure/B15246260.png)

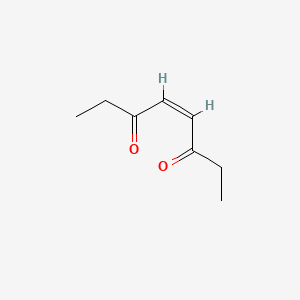

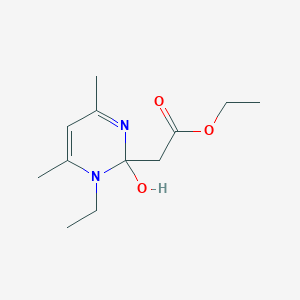
![Indolo[1,2-a]quinoxalin-6(5H)-one](/img/structure/B15246287.png)
![5-(Propan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15246288.png)
